3-(4-Chlorophenyl)morpholine hydrochloride synthesis pathway
3-(4-Chlorophenyl)morpholine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)morpholine Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable and well-established synthetic pathway for 3-(4-Chlorophenyl)morpholine hydrochloride. This compound is a valuable intermediate in pharmaceutical research and development, belonging to the substituted phenylmorpholine class, which includes pharmacologically significant molecules like phenmetrazine.[1][2][3] This document details a logical three-step synthesis commencing from readily available starting materials: 4-chlorostyrene oxide and ethanolamine. The guide covers the underlying chemical principles, step-by-step experimental protocols, characterization methods, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Strategic Importance
Substituted phenylmorpholines represent a class of heterocyclic compounds with significant applications in medicinal chemistry.[4] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as an anorectic medication and is known for its stimulant properties, acting as a norepinephrine and dopamine releasing agent.[1][2] The structural analogue, 3-(4-Chlorophenyl)morpholine, by virtue of its substituted phenyl ring, serves as a key building block for creating new chemical entities with potentially modulated pharmacological profiles.[5] Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for further synthetic elaboration or biological screening.[5]
This guide elucidates a robust and scalable synthesis pathway, focusing on the causality behind experimental choices to ensure reproducibility and high purity of the final product.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of the target molecule, 3-(4-Chlorophenyl)morpholine hydrochloride, suggests a logical disconnection strategy. The final salt formation is a trivial step from the free base. The core morpholine ring can be formed via an intramolecular cyclization, specifically a dehydration reaction of an N-substituted amino-diol. This key intermediate, 2-((2-(4-chlorophenyl)-2-hydroxyethyl)amino)ethan-1-ol, can be disconnected at the C-N bond, revealing its precursors: an epoxide (4-chlorostyrene oxide) and an amino alcohol (ethanolamine). This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials.
Target [label="3-(4-Chlorophenyl)morpholine HCl", fillcolor="#F1F3F4", style=filled]; FreeBase [label="3-(4-Chlorophenyl)morpholine", fillcolor="#F1F3F4", style=filled]; AminoDiol [label="2-((2-(4-Chlorophenyl)-2-\nhydroxyethyl)amino)ethan-1-ol", fillcolor="#F1F3F4", style=filled]; Epoxide [label="4-Chlorostyrene Oxide", fillcolor="#F1F3F4", style=filled]; Amine [label="Ethanolamine", fillcolor="#F1F3F4", style=filled];
Target -> FreeBase [label="Salt Formation"]; FreeBase -> AminoDiol [label="Intramolecular\nCyclization (Dehydration)"]; AminoDiol -> Epoxide [label="Nucleophilic Ring Opening"]; AminoDiol -> Amine; }
Figure 1. Retrosynthetic analysis of 3-(4-Chlorophenyl)morpholine hydrochloride.
Detailed Synthesis Pathway
The selected forward synthesis proceeds in three distinct stages:
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Step 1: Nucleophilic ring-opening of 4-chlorostyrene oxide with ethanolamine.
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Step 2: Acid-catalyzed intramolecular cyclization and dehydration to form the morpholine ring.
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Step 3: Conversion of the morpholine free base to its hydrochloride salt.
// Reactants R1 [label="4-Chlorostyrene Oxide"]; R2 [label="Ethanolamine"];
// Intermediate I1 [label="2-((2-(4-Chlorophenyl)-2-\nhydroxyethyl)amino)ethan-1-ol"];
// Product P1 [label="3-(4-Chlorophenyl)morpholine"]; P2 [label="3-(4-Chlorophenyl)morpholine HCl"];
// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3;
// Reaction flow {rank=same; R1; R2;} R1 -> p1 [arrowhead=none]; R2 -> p1 [arrowhead=none]; p1 -> I1 [label="Step 1:\nEthanol", arrowhead=vee, fontcolor="#34A853"]; I1 -> p2 [arrowhead=none]; p2 -> P1 [label="Step 2:\nH₂SO₄, Heat", arrowhead=vee, fontcolor="#EA4335"]; P1 -> p3 [arrowhead=none]; p3 -> P2 [label="Step 3:\nHCl in Ether", arrowhead=vee, fontcolor="#4285F4"]; }
Figure 2. Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Chlorostyrene oxide | C₈H₇ClO | 154.59 | 2788-86-5 | Starting material.[6] |
| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | Reagent.[7] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For work-up |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For salt formation |
Step 1: Synthesis of 2-((2-(4-Chlorophenyl)-2-hydroxyethyl)amino)ethan-1-ol
Causality: This reaction is a classic SN2 nucleophilic ring-opening of an epoxide. Ethanolamine acts as the nucleophile. The reaction is typically carried out in a protic solvent like ethanol, which can facilitate the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The attack occurs at the sterically less hindered terminal carbon of the epoxide.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorostyrene oxide (15.46 g, 0.10 mol).
-
Add absolute ethanol (100 mL) to dissolve the epoxide.
-
To this solution, add ethanolamine (9.16 g, 0.15 mol, 1.5 eq.) dropwise over 15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the 4-chlorostyrene oxide spot indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, which is the desired amino-diol intermediate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Cyclization to 3-(4-Chlorophenyl)morpholine
Causality: This step involves an acid-catalyzed intramolecular dehydration. Concentrated sulfuric acid protonates one of the hydroxyl groups (preferentially the more reactive benzylic alcohol), converting it into a good leaving group (water). The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the resulting carbocation (or in a concerted fashion) to form the six-membered morpholine ring.
Protocol:
-
Carefully place the crude amino-diol from Step 1 into a 500 mL round-bottom flask.
-
With vigorous stirring and external cooling in an ice-water bath, slowly and cautiously add concentrated sulfuric acid (98%, 50 mL) to the crude product. Caution: Highly exothermic reaction. The acid should be added dropwise, ensuring the internal temperature does not exceed 60 °C.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 250 g) in a large beaker.
-
Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. This step must be done with cooling as the neutralization is highly exothermic.
-
The product, 3-(4-Chlorophenyl)morpholine, will separate as an oil or precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.
Step 3: Formation of 3-(4-Chlorophenyl)morpholine Hydrochloride
Causality: The nitrogen atom in the morpholine ring is basic and will readily react with a strong acid like HCl to form a stable, crystalline ammonium salt. Using ethereal HCl allows for the controlled precipitation of the salt from a non-polar solvent, yielding a pure, solid product that is easy to filter and handle.
Protocol:
-
Dissolve the purified 3-(4-Chlorophenyl)morpholine free base (e.g., 0.08 mol) in anhydrous diethyl ether (150 mL).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes slightly acidic (test with pH paper).
-
Stir the resulting slurry in the ice bath for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting material or impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Melting Point: The hydrochloride salt should have a sharp, defined melting point.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful ring formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (m/z = 197.06 for C₁₀H₁₂ClNO).[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups. The free base should show N-H stretching, while the hydrochloride salt will show a broad N-H⁺ stretch. The disappearance of O-H bands from the amino-diol intermediate confirms successful cyclization.
Safety Considerations
-
4-Chlorostyrene oxide: Is a potential irritant. Handle in a well-ventilated fume hood.[6]
-
Ethanolamine: Is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care in a fume hood, always adding acid to water/solution, never the other way around.
-
Dichloromethane: Is a suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.
-
General Precautions: All steps of this synthesis should be carried out by trained personnel in a well-equipped chemical laboratory with access to safety showers, eyewash stations, and fire extinguishers.
References
-
National Center for Biotechnology Information (2024). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. U.S. National Library of Medicine. Available at: [Link]
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Brown, G. R., Foubister, A. J., & Stribling, D. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]
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Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(3-Chlorophenyl)morpholine: Properties, Synthesis, and Applications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
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Molbase. (n.d.). Synthesis of trans-3-[4-[(4-Chlorophenyl)thio]phenyl]octahydroindolizine Hydrochloride. Available at: [Link]
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PubChemLite. (n.d.). 3-(4-chlorophenyl)morpholine hydrochloride (C10H12ClNO). Available at: [Link]
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ResearchGate. (2019). Morpholines. Synthesis and Biological Activity. Available at: [Link]
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National Center for Biotechnology Information. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. U.S. National Library of Medicine. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
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National Center for Biotechnology Information. (n.d.). 4-Chlorostyrene oxide. PubChem. Available at: [Link]
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Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Available at: [Link]
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